![molecular formula C18H24N2O4 B2680282 Ethyl 4-[4-methyl-3-(2-oxopiperidin-1-yl)anilino]-4-oxobutanoate CAS No. 922891-06-3](/img/structure/B2680282.png)

Ethyl 4-[4-methyl-3-(2-oxopiperidin-1-yl)anilino]-4-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

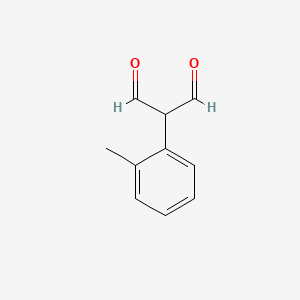

Molecular Structure Analysis

The molecular structure of “Ethyl 4-[4-methyl-3-(2-oxopiperidin-1-yl)anilino]-4-oxobutanoate” is not explicitly provided in the sources I found .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 4-[4-methyl-3-(2-oxopiperidin-1-yl)anilino]-4-oxobutanoate” are not explicitly provided in the sources I found .

Scientific Research Applications

- EMOBA has shown promise as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies reveal interactions with key cellular pathways involved in cancer progression .

- Inflammation plays a crucial role in various diseases. EMOBA has been studied for its anti-inflammatory effects, potentially modulating cytokine production and reducing inflammation. This property could have implications for conditions like rheumatoid arthritis and inflammatory bowel diseases .

- EMOBA’s neuroprotective properties have attracted interest. Studies suggest it may protect neurons from oxidative stress, potentially benefiting neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease. Additionally, EMOBA might enhance cognitive function .

- Researchers have investigated EMOBA’s impact on cardiovascular health. It may influence lipid metabolism, reduce oxidative stress, and improve endothelial function. These effects could contribute to preventing cardiovascular diseases .

- EMOBA exhibits antimicrobial properties against bacteria, fungi, and parasites. Investigations have explored its potential as an alternative to conventional antimicrobial agents. Applications range from wound healing to combating drug-resistant pathogens .

- EMOBA’s metabolic effects have been studied, including its impact on glucose homeostasis, lipid metabolism, and adipogenesis. Researchers are intrigued by its potential in managing metabolic syndrome and obesity-related complications .

Anticancer Potential

Anti-Inflammatory Properties

Neuroprotection and Cognitive Enhancement

Cardiovascular Health

Antimicrobial Activity

Metabolic Syndrome and Obesity

These diverse applications highlight EMOBA’s multifaceted nature and underscore its relevance in various scientific domains. Further research is needed to fully unlock its therapeutic potential. If you’d like more detailed information on any specific area, feel free to ask! 😊 .

Mechanism of Action

Target of Action

A structurally similar compound, apixaban, is known to inhibit activated factor x (fxa), a key enzyme in the coagulation cascade .

Mode of Action

Apixaban, a similar compound, acts as a competitive inhibitor of fxa, indicating that it binds in the active site .

Biochemical Pathways

The inhibition of fxa by apixaban reduces thrombin generation, indirectly inhibiting platelet aggregation .

Pharmacokinetics

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans .

Result of Action

The inhibition of fxa by apixaban has been shown to have antithrombotic efficacy in pre-clinical studies .

Action Environment

The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-[4-methyl-3-(2-oxopiperidin-1-yl)anilino]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-3-24-18(23)10-9-16(21)19-14-8-7-13(2)15(12-14)20-11-5-4-6-17(20)22/h7-8,12H,3-6,9-11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYNYRRQFQDPEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC(=C(C=C1)C)N2CCCCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,4-difluorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2680202.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2680216.png)

![3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2680217.png)

![1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2680222.png)